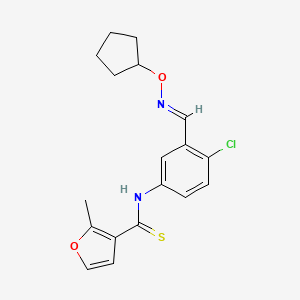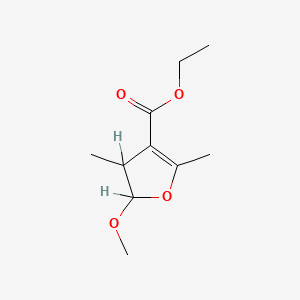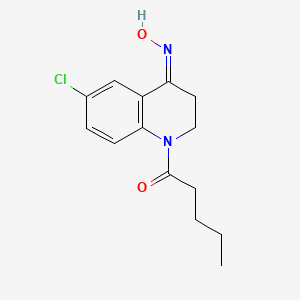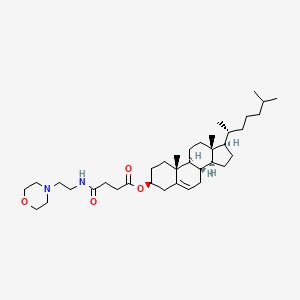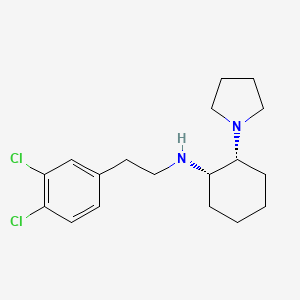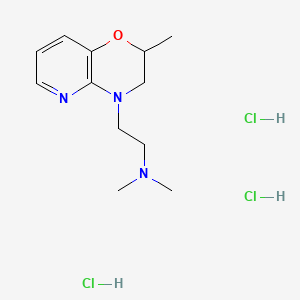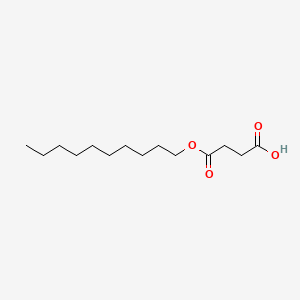
Endothall dithioanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endothall dithioanhydride is a derivative of endothall, a widely used herbicide for controlling terrestrial and aquatic weeds. This compound is known for its high toxicity and specific binding sites in biological systems . It is structurally related to endothall but contains sulfur atoms, which contribute to its unique properties and applications.
Preparation Methods
The synthesis of endothall dithioanhydride involves the reaction of endothall with sulfur-containing reagents. One common method is the reaction of endothall with thionyl chloride, followed by treatment with hydrogen sulfide to form the dithioanhydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Chemical Reactions Analysis
Endothall dithioanhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used.
Scientific Research Applications
Endothall dithioanhydride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfur-containing functional groups into molecules.
Biology: It serves as a tool for studying protein-ligand interactions due to its high affinity binding sites in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes.
Mechanism of Action
The mechanism of action of endothall dithioanhydride involves interference with RNA synthesis and inhibition of protein synthesis. It affects several plant processes, including the inhibition of protein synthesis and retardation of lipid metabolism . The compound binds to specific proteins in biological systems, disrupting their normal function and leading to cellular damage.
Comparison with Similar Compounds
Endothall dithioanhydride is unique compared to other similar compounds due to its high toxicity and specific binding sites. Similar compounds include:
Endothall: The parent compound, used as a herbicide.
Cantharidin: A related compound known for its protein phosphatase inhibition properties.
Diquat: Another herbicide with a different mode of action but used for similar purposes .
This compound stands out due to its sulfur-containing structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
127311-95-9 |
|---|---|
Molecular Formula |
C8H8O2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-5-sulfanylidene-10-oxa-4-thiatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C8H8O2S2/c9-7-5-3-1-2-4(10-3)6(5)8(11)12-7/h3-6H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChI Key |
ALUWTIWXGXZDKB-MOJAZDJTSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)SC3=S |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


